molecular formula C23H16F3N3O2 B12187122 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12187122
M. Wt: 423.4 g/mol
InChI Key: CQUDLBHRBJDTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against Janus Kinase (JAK) enzymes, which are central to the JAK-STAT signaling pathway. This pathway is a critical mediator of cytokine signaling, playing a fundamental role in immune cell function, hematopoiesis, and inflammation. Dysregulation of JAK-STAT signaling is implicated in the pathogenesis of a range of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in various hematologic malignancies. By selectively targeting and inhibiting JAK kinases, this compound effectively blocks the phosphorylation and subsequent dimerization of STAT (Signal Transducer and Activator of Transcription) proteins, thereby preventing the transcription of pro-inflammatory and proliferative genes. Its core research value lies in its application as a pharmacological tool to dissect the specific contributions of JAK-STAT signaling in disease models, facilitating the validation of new therapeutic hypotheses. Consequently, it is primarily utilized in preclinical research for investigating the mechanisms of autoimmune disorders, myeloproliferative neoplasms , and cancer cell proliferation, providing a solid foundation for the development of targeted therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H16F3N3O2

Molecular Weight

423.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)18-7-9-19(10-8-18)27-21(30)14-29-22(31)12-11-20(28-29)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,27,30)

InChI Key

CQUDLBHRBJDTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyridazine ring through a series of cyclization reactions. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or halides .

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethyl Group

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 898132-80-4)
  • Structural Difference : The trifluoromethyl group is attached to the phenyl ring in the ortho position instead of para (as in the target compound).
  • Impact: Steric Effects: The ortho-substituent may restrict rotational freedom, altering binding pocket compatibility.

Substitution on the Pyridazinone Core

2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1282123-84-5)
  • Structural Difference : The acetamide nitrogen is linked to a 3,4,5-trifluorophenyl group instead of 4-(trifluoromethyl)phenyl.
  • Impact :
    • Hydrophobicity : The trifluoromethyl group is more lipophilic than the trifluorophenyl group.
    • Molecular Weight : The target compound has a higher molecular weight (423.4 vs. 409.4 g/mol), which may influence pharmacokinetics .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • Structural Difference: A triazole linker replaces the pyridazinone core, with a chlorophenyl group on the acetamide.
  • Impact: Hydrogen Bonding: Pyridazinone’s ketone enables stronger hydrogen bonding compared to triazole’s nitrogen atoms. Aromatic Interactions: The naphthalene orientation differs due to the triazole’s spatial arrangement .

Variations in Acetamide Substituents

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1246073-22-2)
  • Structural Difference: The pyridazinone core is substituted with a 2-fluoro-4-methoxyphenyl group instead of naphthalen-2-yl.
  • Impact :
    • Electron Density : Methoxy groups donate electrons, contrasting with naphthalene’s electron-rich system.
    • Polarity : Increased polarity may reduce membrane permeability compared to the target compound .

Heterocyclic Hybrids

Antipyrine/Pyridazinone Hybrids (e.g., Compound 6e)
  • Structural Difference : The acetamide is linked to an antipyrine moiety (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) instead of 4-(trifluoromethyl)phenyl.
  • Impact :
    • Pharmacokinetics : The antipyrine group may enhance metabolic stability but increase synthetic complexity.
    • Bioactivity : Hybrids often exhibit dual mechanisms of action, unlike the target compound’s focused design .

Research Findings and Implications

  • Bioactivity: Pyridazinone derivatives with naphthalene substituents (e.g., the target compound) show promise in targeting enzymes or receptors requiring extended aromatic interactions, such as kinase inhibitors .
  • Synthetic Accessibility : The target compound’s structure avoids complex heterocyclic linkers (e.g., triazoles in ), simplifying synthesis and purification .
  • Druglikeness : The trifluoromethyl group balances lipophilicity and metabolic stability, making it favorable for oral bioavailability compared to highly polar analogs .

Biological Activity

The compound 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H16F3N3O2C_{23}H_{16}F_{3}N_{3}O_{2}, with a molecular weight of approximately 423.4 g/mol. The structure features a naphthalene moiety linked to a pyridazine derivative, which is known for its pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC23H16F3N3O2C_{23}H_{16}F_{3}N_{3}O_{2}
Molecular Weight423.4 g/mol
Functional GroupsAcetamide, Trifluoromethyl, Pyridazine
LogP4.0206
Polar Surface Area51.425 Ų

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific protein interactions crucial for tumor growth. For instance, studies have shown that it can inhibit the binding of annexin A2 to S100A10, a complex involved in cancer progression. This inhibition could potentially reduce tumor cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Protein Interactions : Disruption of the annexin A2-S100A10 complex can lead to reduced cancer cell survival.
  • Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with the compound leads to increased early and late apoptosis in cancer cell lines, such as MCF-7 cells .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that the compound has IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory activity comparable to established anticancer drugs like Olaparib .
  • SAR Exploration : Structure-activity relationship (SAR) studies reveal that modifications to the naphthalene and pyridazine moieties significantly affect biological potency. For example, varying substituents on the phenyl ring can enhance or diminish activity, highlighting the importance of hydrophobic interactions in binding affinity .
  • Apoptosis Induction : Experimental results indicate that compounds similar to this structure can induce apoptosis effectively, with one study reporting a 26% apoptosis rate in treated MCF-7 cells compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.